Zearalenone
Overview
Description
Zearalenone (ZEN) is a mycotoxin produced by fungi of the genus Fusarium . It is one of over 400 detected mycotoxins and has estrogenic effects on various organisms . ZEN is a non-steroidal estrogen mycotoxin and is biosynthesized via the polyketide pathway .
Synthesis Analysis
Zearalenone immunogen synthesis methods have been explored to establish immunoassay methods for ZEN single residue and ZEN and its analogs total residue . A novel biomimetic synthesis of Zearalenone has been reported .Molecular Structure Analysis
Zearalenone has the general formula C18H22O5 . Its structure is similar to that of naturally occurring estrogens such as estradiol, estrone, estriol . By breaking the lactone ring of ZEN, it produces ZENY-C18H24O5 with a molecular weight of 320.16 g/mol .Chemical Reactions Analysis
ZEN-degrading soil bacteria, Bacillus subtilis YT-4, yielded 80% ZEN degradation after 6 hours and 95% after 36 hours . The degradation of ZEN through cleaning and processing has been reported .Physical And Chemical Properties Analysis
ZEN is a weakly polar compound in the form of white crystals, with blue-green fluorescence at 360 nm excitation and green fluorescence at 260 nm UV excitation . The melting point of ZEN is 164–165 °C . It is insoluble in water but dissolves well in various alkaline solutions such as benzene, acetonitrile, acetone, or alcohols .Scientific Research Applications
Immunotoxicity of Zearalenone
Zearalenone (ZEA) has been identified as an immunotoxic compound. Research on ovariectomised rats treated with ZEA revealed its impact on immune function, including reduction in body weight gain, thymic atrophy, changes in thymocyte phenotype, and impaired antibody production and macrophage activity. These effects suggest ZEA's activity on estrogen receptors, classifying it as an immunotoxic compound similar to estrogen and some endocrine disruptors (Hueza et al., 2014).
Zearalenone's Impact on Leydig Cells
ZEA has been shown to induce apoptosis and autophagy in rat Leydig cells. It inhibits growth by inducing apoptosis, upregulates Bax expression, promotes cytochrome c release, and activates caspase-9 and caspase-3. Additionally, ZEA treatment upregulates LC3-II and Beclin-1 expression, suggesting the induction of a high level of autophagy. This autophagy may delay apoptosis in Leydig cells affected by ZEA, thus reducing its cytotoxicity (Wang et al., 2014).
Effects on Male Reproductive Capacity
Studies on male mice exposed to low-dose ZEA revealed significant impacts on spermatogenesis and semen quality. The exposure led to a dose- and time-dependent decrease in sperm concentration, viability, motility, and hyperactive rate, along with an increase in sperm deformity and mortality rates. These findings indicate that low-dose ZEA can impair male reproductive capacity, especially in spermatogenesis and semen quality (Pang et al., 2017).
Impact on Nutrient Availability and Genital Organs in Piglets
Research evaluating the toxicity of ZEA on nutrient availability, genital organs, and serum hormones in piglets found that ZEA-contaminated diets without clay increased genital organ size and affected hormone levels. These effects were mitigated when modified montmorillonite clay was included in the diet, suggesting potential strategies to counteract ZEA's adverse effects (Jiang et al., 2012).
Genotoxicity in Female Mouse Tissues
ZEA exhibits genotoxic properties, as evidenced by DNA adduct formation in female mouse tissues. Treatment with ZEA resulted in the formation of multiple DNA adducts in the kidney, liver, and ovaries of female mice. This study confirms the genotoxicity of ZEA and its ability to induce hepatocellular adenomas in mice (Pfohl‐Leszkowicz et al., 1995).
Estrogenic Effects on Female Rats
ZEA, due to its structural similarity to estrogen, can act as an estrogen agonist in the brain of rats. It increases the concentration of neuronal progestin receptors and induces sexual receptivity in ovariectomized rats treated with progesterone. This suggests that ZEA, though less potent than estradiol, can mimic estrogenic effects in the brain (Turcotte et al., 2005).
Overview of Zearalenone's Toxicity
A comprehensive review of ZEA's toxicity highlights its effects on genetic toxicity, reproductive toxicity, hepatotoxicity, immunotoxicity, carcinogenicity, endocrine interference, and impact on intestinal health. This paper serves as a reference for understanding the risks ZEA poses to animals and humans (Han et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQEIFVQACCCH-QBODLPLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Record name | ZEARALENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21239 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021460 | |
Record name | Zearalenone | |
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Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |
Record name | ZEARALENONE | |
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Record name | Zearalenone | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | ZEARALENONE | |
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Vapor Pressure |
0 mmHg at 68 °F (NTP, 1992) | |
Record name | ZEARALENONE | |
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Product Name |
Zearalenone | |
CAS RN |
17924-92-4, 36455-70-6 | |
Record name | ZEARALENONE | |
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Record name | Zearalenone | |
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Record name | Zearalenone | |
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Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |
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Record name | ZEARALENONE | |
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Record name | ZEARALENONE | |
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Melting Point |
327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |
Record name | ZEARALENONE | |
Source | CAMEO Chemicals | |
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Record name | ZEARALENONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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